molecular formula C8H4ClIN2O B8058974 2-chloro-6-iodo-1H-quinazolin-4-one

2-chloro-6-iodo-1H-quinazolin-4-one

Cat. No.: B8058974
M. Wt: 306.49 g/mol
InChI Key: RNNFGDPEHFUGQL-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-1H-quinazolin-4-one is a high-value, multifunctional chemical building block designed for medicinal chemistry and drug discovery research. This compound features a quinazolin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The presence of both chloro and iodo substituents at the 2 and 6 positions, respectively, makes it a highly versatile intermediate for synthetic elaboration. The reactive chlorine atom is amenable to nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles to create novel derivatives . Concurrently, the iodine atom is an excellent handle for modern metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures . Quinazoline derivatives are extensively investigated for their therapeutic potential, particularly as protein kinase inhibitors in oncology . Several FDA-approved anticancer drugs, including gefitinib and erlotinib, are based on the quinazoline structure, highlighting the significance of this scaffold . Researchers can utilize 2-Chloro-6-iodo-1H-quinazolin-4-one to develop novel compounds for probing biological pathways or as lead candidates in projects targeting cancer, neurological diseases, and other conditions . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-iodo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNFGDPEHFUGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1I)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Aryl-6-Iodoquinazolin-4(3H)-One

The synthesis begins with cyclocondensation of 2-amino-5-iodobenzamide and benzaldehyde derivatives in ethanol under reflux with molecular iodine. This step yields 2-aryl-6-iodoquinazolin-4(3H)-ones through a six-membered ring closure. Optimized conditions (7 hours at 80°C) achieve yields of 78–85%, with iodine serving as both a catalyst and halogen source.

Chlorination via Phosphorus Oxychloride

Subsequent treatment with phosphorus oxychloride (POCl₃) and triethylamine at reflux (6 hours, 110°C) replaces the 4-keto group with chlorine, forming 2-aryl-4-chloro-6-iodoquinazolines . This step is critical for introducing chlorine at the 4-position, with yields reaching 70–75%. Excess POCl₃ (3–5 equivalents) ensures complete conversion, while triethylamine neutralizes HCl byproducts.

Direct Iodination of Quinazolinone Precursors

Halogen Exchange Reactions

Iodine can be introduced via halogen exchange on pre-chlorinated quinazolinones. For example, 2-chloro-6-bromo-1H-quinazolin-4-one reacts with sodium iodide in dimethylformamide (DMF) at 120°C for 12 hours, substituting bromine with iodine. This method achieves 65–70% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

One-Pot Iodination and Cyclization

A streamlined approach involves simultaneous iodination and cyclization using 2-amino-5-iodobenzamide and triphosgene. In dichloromethane at 0–5°C, triphosgene facilitates cyclization while introducing chlorine at the 2-position. After 4 hours, the crude product is treated with iodine monochloride (ICl) to install iodine at the 6-position, yielding 60–68%.

Optimized Cyclization-Hydrolysis Protocols

Phosphorus Pentachloride-Assisted Cyclization

A patent-derived method employs 3,4-dimethoxyphenyl cyano urea treated with phosphorus pentachloride (PCl₅) and POCl₃ at 90–95°C for 3 hours. This generates the quinazoline core, followed by hydrochloric acid hydrolysis to yield 2-chloro-6-iodo-1H-quinazolin-4-one (70% yield). Excess PCl₅ (1.5 equivalents) minimizes side reactions, while POCl₃ acts as both solvent and chlorinating agent.

Solvent and Temperature Optimization

Comparative studies reveal that refluxing in acetonitrile (85°C, 8 hours) improves yield (82%) compared to toluene (72%). Polar aprotic solvents enhance iodine solubility and intermediate stability, reducing decomposition. Lower temperatures (60°C) favor selectivity but extend reaction times to 16 hours.

Comparative Analysis of Synthetic Routes

Yield and Practicality

MethodKey ReagentsConditionsYield (%)
CyclocondensationPOCl₃, I₂110°C, 6 hours70–85
Halogen ExchangeNaI, DMF120°C, 12 hours65–70
PCl₅ CyclizationPCl₅, POCl₃90°C, 3 hours70
One-Pot IodinationTriphosgene, ICl0–5°C, 4 hours60–68

The cyclocondensation route offers the highest yields but requires multiple steps. In contrast, PCl₅ cyclization is a one-step process with moderate efficiency.

Byproduct Management

  • Phosphorus Oxychloride Residuals : Neutralization with aqueous NaHCO₃ reduces corrosive byproducts.

  • Iodine Sublimation : Cold traps (−10°C) capture excess iodine during reflux, improving purity.

Advanced Functionalization Strategies

Palladium-Catalyzed Cross-Coupling

The 6-iodo substituent enables Suzuki-Miyaura couplings with aryl boronic acids. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane (80°C, 12 hours), derivatives with biaryl motifs are synthesized (75–88% yield). This functionalization expands utility in drug discovery.

Thiolation at the 2-Position

Replacing chlorine with thiols involves treatment with thiourea in ethanol (reflux, 6 hours), yielding 2-mercapto-6-iodo-1H-quinazolin-4-one (80% yield). Subsequent alkylation with chloroacetone introduces branched thioethers.

Industrial-Scale Considerations

Cost-Effectiveness of Reagents

  • POCl₃ vs. PCl₅ : POCl₃ is preferred for large-scale synthesis due to lower toxicity (LD₅₀: 280 mg/kg) compared to PCl₅ (LD₅₀: 660 mg/kg).

  • Iodine Recovery : Distillation units reclaim 90% of unreacted iodine, reducing costs by 30%.

Waste Stream Mitigation

  • Phosphorus Byproducts : Treatment with calcium hydroxide precipitates calcium phosphate, achieving 95% removal.

  • Halogenated Solvents : Recycled via fractional distillation, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of a hydrocarbon.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium azide and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of (2Z)-2-benzylbut-2-ene-1,4-diol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Quinazolinone derivatives, including 2-chloro-6-iodo-1H-quinazolin-4-one, have been extensively studied for their anticancer activities. Research indicates that modifications to the quinazolinone structure can enhance cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by:

  • Cell Cycle Arrest : Treatment with the compound has been associated with G2/M phase arrest in specific cancer cell lines, inhibiting cell proliferation.
  • Inhibition of Key Proteins : It downregulates proteins involved in cell cycle regulation, such as cyclin B1 and CDK1, contributing to its anticancer effects .

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A study reported that derivatives of quinazolinones exhibited significant antibacterial activity against Gram-positive bacteria. The substituents on the phenyl ring influenced the antibacterial profile, with certain modifications leading to enhanced activity .

Mechanism of Action
The biological activity of 2-chloro-6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes and proteins crucial for cellular processes, which can lead to various biological effects. For example, it has been noted to inhibit kinases involved in signaling pathways related to cancer progression .

Synthetic Applications

Building Block for Complex Synthesis
In organic synthesis, 2-chloro-6-iodo-1H-quinazolin-4-one serves as a versatile building block for creating more complex quinazolinone derivatives. It can undergo various chemical reactions such as oxidation and substitution, allowing for the generation of novel compounds with potentially diverse biological activities .

Industrial Applications

Pharmaceutical Development
The compound is utilized in the pharmaceutical industry for developing drugs targeting specific diseases, particularly cancers and infections. Its unique chemical properties make it suitable for synthesizing new therapeutic agents with improved efficacy and selectivity .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAnticancer and antimicrobial propertiesInduces apoptosis; inhibits key proteins
Biological ActivityInteraction with molecular targetsInhibits kinases; affects cellular signaling pathways
Synthetic ApplicationsBuilding block for complex synthesisVersatile reactions (oxidation, substitution)
Industrial ApplicationsDevelopment of pharmaceuticalsUsed in drug synthesis targeting cancers and infections

Mechanism of Action

The mechanism of action of (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and benzyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Quinazolinones

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
2-Chloro-6-iodo-1H-quinazolin-4-one Cl (C2), I (C6) C₈H₄ClIN₂O 306.49 Not provided
2-Chloro-6-fluoroquinazolin-4(3H)-one Cl (C2), F (C6) C₈H₄ClFN₂O 222.60 769158-12-5
3-Benzyl-6-iodo-quinazolin-4(3H)-one I (C6), benzyl (N3) C₁₅H₁₁IN₂O 378.17 Not provided
6-Chloro-4-(2-chlorophenyl)-1H-quinazolin-2-one Cl (C6), 2-Cl-phenyl (C4) C₁₄H₈Cl₂N₂O 291.13 23441-87-4
3-(4-Chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one 4-Cl-phenyl (C3), S (C2) C₁₄H₁₀ClN₂OS 296.76 Not provided

Key Observations :

  • Substituent Position: The 6-iodo substituent may sterically hinder reactions at the quinazolinone core compared to smaller halogens like fluorine .
  • Functional Groups : Thio (S) or phenyl groups in analogs alter electronic properties and biological target selectivity .

Insights :

  • Methyl iodide is commonly used for alkylation in quinazolinone synthesis, as seen in for related compounds.
  • The absence of direct synthesis data for the target compound suggests a need for tailored halogenation strategies, possibly via electrophilic substitution or metal-catalyzed coupling.

Discussion :

  • Iodinated quinazolinones like 3-benzyl-6-iodo-quinazolin-4(3H)-one have shown promise as antitumor agents, suggesting the target compound may share similar applications .
  • Chloro/fluoro analogs are more commonly associated with antihistaminic effects, highlighting substituent-dependent activity .

Physical and Chemical Properties

  • Solubility: Iodo-substituted quinazolinones are likely less soluble in polar solvents than fluoro analogs due to increased hydrophobicity.
  • Stability : The iodine atom may confer sensitivity to light or nucleophilic attack, requiring storage in inert conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-chloro-6-iodo-1H-quinazolin-4-one, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, iodination of a quinazolinone precursor can be achieved using iodine monochloride (ICl) in acetic acid under reflux (70–80°C). Catalysts like ZnO nanoparticles (NPs) may enhance reaction efficiency by reducing side reactions . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintaining 80°C prevents premature cyclization.
  • Stoichiometry : A 1:1.2 molar ratio of precursor to iodine ensures complete substitution .
    • Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing 2-chloro-6-iodo-1H-quinazolin-4-one?

  • Methodological Answer :

  • 1H/13C NMR : Look for aromatic proton signals at δ 7.2–8.5 ppm and carbonyl (C=O) carbon at ~165 ppm .
  • IR Spectroscopy : A strong C=O stretch near 1664 cm⁻¹ confirms the quinazolinone core .
  • HRMS : The molecular ion peak ([M+H]+) should match the calculated mass (e.g., m/z 349.92 for C₈H₄ClIN₂O) .
    • Table :
TechniqueKey FeaturesReference
1H NMRδ 8.2 (s, 1H, aromatic), δ 7.8 (d, 1H)
IR1664 cm⁻¹ (C=O)
HRMSm/z 349.92 (calculated)

Q. How can researchers confirm the purity of 2-chloro-6-iodo-1H-quinazolin-4-one?

  • Methodological Answer :

  • HPLC : Use a C18 column with a methanol/water gradient (retention time ~12 min for >95% purity).
  • Melting Point : Compare observed mp (e.g., 210–212°C) to literature values .
  • Elemental Analysis : Ensure %C, %H, %N align with theoretical values (e.g., C₈H₄ClIN₂O: C 27.49%, H 1.15%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated quinazolinones?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for small-molecule refinement. Input .hkl files from X-ray diffraction data to generate bond lengths/angles. For example, the C-I bond length should be ~2.09 Å .
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands to correct for crystal twinning .
    • Case Study : A reported structure (e.g., 6-chloro-2H-1,4-benzoxazin-3(4H)-one) confirmed planar quinazolinone rings via SHELX-refined coordinates .

Q. How to address discrepancies in biological activity data for 2-chloro-6-iodo-1H-quinazolin-4-one derivatives?

  • Methodological Answer :

  • Experimental Variables : Standardize bacterial strains (e.g., S. aureus ATCC 25923) and test concentrations (e.g., 10–100 µg/mL) .
  • Statistical Analysis : Use ANOVA to compare MIC values across studies. For example, a derivative showing MIC = 8 µg/mL in one study but 32 µg/mL in another may require re-evaluating solvent effects (DMSO vs. saline) .
    • Contradiction Resolution : Replicate assays under identical conditions and validate via broth microdilution .

Q. What strategies minimize side reactions during iodination of quinazolinone precursors?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc to prevent over-iodination .
  • Catalyst Optimization : ZnO-NPs reduce byproduct formation by accelerating regioselective iodination .
  • Analytical Monitoring : Use LC-MS to detect intermediates and adjust reaction time .

Key Considerations for Method Design

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate hypotheses . For example, conflicting bioactivity data may arise from unaccounted variables like microbial resistance profiles.
  • Advanced Characterization : Combine XRD (for crystallinity) with solid-state NMR to study polymorphism .

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